
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method includes the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the benzofuran core
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and functional groups.
Mécanisme D'action
The mechanism by which 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This can lead to cell death in cancer cells that rely on PARP-1 for survival . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
2,3-Dihydrobenzofuran-7-carboxamide: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another related compound with variations in the oxo and carboxamide groups, affecting its reactivity and applications.
Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential in therapeutic applications set it apart from other benzofuran derivatives .
Propriétés
Formule moléculaire |
C9H6O4 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
3-oxo-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2,(H,11,12) |
Clé InChI |
TYDQRLBBPGJRJC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(O1)C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



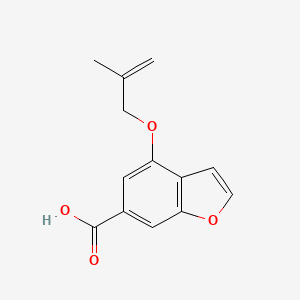
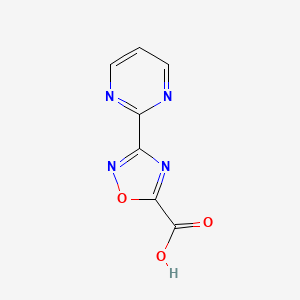
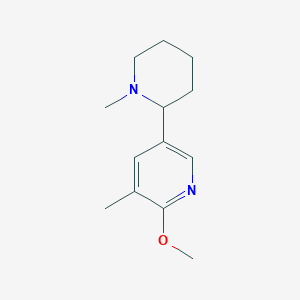

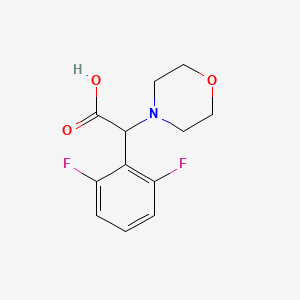





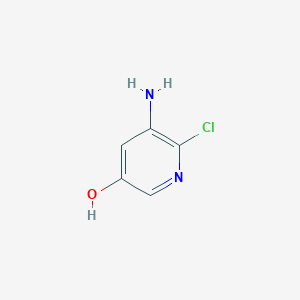
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

